2-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-5-phenyl-octahydropyrrolo[3,4-c]pyrrole
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Overview
Description
2-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-5-phenyl-octahydropyrrolo[3,4-c]pyrrole is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core.
Preparation Methods
The synthesis of 2-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-5-phenyl-octahydropyrrolo[3,4-c]pyrrole typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. . Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.
Cyclization: Intramolecular cyclization reactions are crucial in its synthesis.
Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and catalysts such as cesium carbonate (Cs2CO3). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-5-phenyl-octahydropyrrolo[3,4-c]pyrrole has several scientific research applications:
Medicinal Chemistry: It is studied as a potential CDK2 inhibitor, which is significant in cancer treatment.
Biological Research: The compound’s ability to inhibit cell proliferation makes it a valuable tool in studying cell cycle regulation.
Pharmaceutical Development: Its cytotoxic properties against various cancer cell lines highlight its potential as a therapeutic agent.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDK2, a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins necessary for cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives and pyrrolopyrazine derivatives. These compounds also exhibit biological activities such as kinase inhibition and antimicrobial properties . 2-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-5-phenyl-octahydropyrrolo[3,4-c]pyrrole is unique due to its specific structural features and potent CDK2 inhibitory activity .
Similar compounds include:
Properties
IUPAC Name |
1,6-dimethyl-4-(2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6/c1-13-21-18-17(8-20-23(18)2)19(22-13)25-11-14-9-24(10-15(14)12-25)16-6-4-3-5-7-16/h3-8,14-15H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQVYXQLACQMGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C)C(=N1)N3CC4CN(CC4C3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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